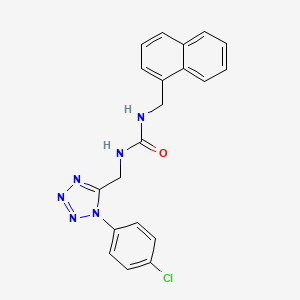

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative incorporating a tetrazole ring and a naphthalene moiety. Urea derivatives are widely studied for therapeutic applications, including antidiabetic, antihypertensive, and antimicrobial activities, due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c21-16-8-10-17(11-9-16)27-19(24-25-26-27)13-23-20(28)22-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIWLWKFVPFEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound characterized by its unique structural features, including a tetrazole ring and phenyl groups. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 358.78 g/mol. The compound's structure includes:

- Tetrazole Ring : Known for diverse biological activities.

- Chlorophenyl Group : Implicated in various pharmacological effects.

- Naphthalen-1-ylmethyl Group : Potentially enhances biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens. The mechanism is believed to involve interference with bacterial enzyme systems, although specific pathways remain to be fully elucidated.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Pseudomonas aeruginosa | Weak |

Anticancer Properties

Research has pointed towards the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells : IC50 values indicating effective cytotoxicity.

- MCF7 Breast Cancer Cells : Demonstrated significant growth inhibition.

The presence of the tetrazole moiety is thought to play a crucial role in its anticancer activity by modulating cell signaling pathways involved in apoptosis and cell cycle regulation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), enzymes critical for maintaining acid-base balance and facilitating CO2 transport within the body. The interaction with these enzymes could lead to therapeutic applications in conditions such as glaucoma and certain types of cancer.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The tetrazole ring enhances binding affinity, leading to modulation of target enzyme activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects against common pathogens, demonstrating significant inhibition rates compared to standard antibiotics.

-

Cancer Treatment Trials :

- Clinical trials assessing the efficacy on HeLa and MCF7 cells showed promising results, warranting further investigation into its use as an adjunct therapy in cancer treatment.

-

Enzyme Interaction Analysis :

- Research focused on the inhibitory effects on carbonic anhydrases revealed a dose-dependent response, suggesting potential for development into a therapeutic agent targeting metabolic disorders.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chlorine substituents (as in the target compound and the 2-chlorophenyl analog) correlate with higher melting points (253–257°C) compared to fluorine-substituted derivatives (166–170°C), likely due to stronger intermolecular interactions .

- Yield Variability : The trifluoromethyl-substituted urea (98% yield) demonstrates superior synthetic efficiency compared to the 4-fluorophenyl analog (62%), possibly due to steric or electronic stabilization during synthesis .

Functional Analogues in Corrosion Inhibition and Pharmacology

- Corrosion Inhibition : The structurally related compound 1-((4-chlorophenyl)(2-hydroxynaphthalen-1-yl)(phenyl)methyl)urea exhibits promising corrosion inhibition for mild steel in HCl, attributed to adsorption via the urea moiety and aromatic π-electrons . This suggests that the target compound’s naphthalene and urea groups could similarly function in material science applications.

- Antihypertensive Activity : Tetrazole-urea hybrids, such as candesartan cilexetil derivatives, leverage the tetrazole’s angiotensin II receptor antagonism. The target compound’s tetrazole-naphthalene scaffold may offer comparable pharmacodynamic profiles .

Triazole and Heterocyclic Analogues

- Triazole Derivatives : Compounds like 1-(naphthalen-2-ylmethyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3m) demonstrate the impact of trifluoromethyl groups on bioactivity, though their urea-free structures limit direct functional comparison .

- Synthetic Efficiency: The target compound’s synthesis may parallel methods for 1-(4-(4-(5-(Ethylsulfonyl)-2-methoxyphenylamino)-1H-1,2,3-triazol-1-yl)-2-(naphthalen-1-yl)phenyl)urea (III.25), which achieved 80% yield via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.